4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide
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Overview
Description
4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide is a complex organic compound featuring a bipiperidine core with methoxy and trimethoxyphenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide linkage under mild conditions using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trimethoxyphenyl group is known to interact with proteins such as tubulin, affecting cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another tubulin inhibitor with a similar pharmacophore.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide is unique due to its bipiperidine core, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other trimethoxyphenyl-containing compounds .
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-26-17-7-11-23(12-8-17)16-5-9-24(10-6-16)21(25)22-15-13-18(27-2)20(29-4)19(14-15)28-3/h13-14,16-17H,5-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWEDVFFBGWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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